N-Nitrosodibenzylamine-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosodibenzylamine-d10 is a deuterated form of N-Nitrosodibenzylamine, a compound belonging to the nitrosamine family. Nitrosamines are known for their potential carcinogenic properties and are often studied for their effects on biological systems. This compound is used as an analytical standard in various scientific research applications due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodibenzylamine-d10 typically involves the nitrosation of dibenzylamine-d10. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction proceeds as follows:
- Dissolve dibenzylamine-d10 in an appropriate solvent like ethanol.
- Add sodium nitrite to the solution.
- Slowly add hydrochloric acid to the mixture while maintaining a low temperature.
- Stir the reaction mixture for a specified period.
- Isolate the product by extraction and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitrosation process.
Chemical Reactions Analysis
Types of Reactions
N-Nitrosodibenzylamine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert this compound to amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Nitrosodibenzylamine-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an analytical standard for the quantification of nitrosamines in various samples.
Biology: Studied for its mutagenic and carcinogenic properties.
Medicine: Investigated for its potential effects on DNA and its role in cancer research.
Industry: Used in the quality control of pharmaceuticals and other products to ensure the absence of harmful nitrosamines.
Mechanism of Action
N-Nitrosodibenzylamine-d10 exerts its effects primarily through the formation of DNA adducts, leading to DNA damage. The compound induces DNA single-strand breaks, which can result in mutations and potentially lead to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair pathways. The compound’s interaction with these targets disrupts normal cellular processes and can lead to cell death or transformation.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosodiphenylamine
- **N
Biological Activity
N-Nitrosodibenzylamine-d10 is a nitrosamine compound that has garnered attention due to its potential biological activity, particularly regarding mutagenicity and carcinogenicity. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound is a deuterated form of N-nitrosodibenzylamine, which falls under the category of N-nitroso compounds (NOCs). These compounds are known for their genotoxic properties, often requiring metabolic activation to exhibit mutagenic effects. The biological activity of N-nitrosamines is typically characterized by their ability to induce mutations in DNA, leading to carcinogenesis.
Mutagenicity
Research indicates that this compound may exhibit mutagenic properties similar to other nitrosamines. A study involving related compounds demonstrated that unsymmetrically substituted N-nitrosomethylbenzylamine acts as an esophageal carcinogen, highlighting its potential for benzylating DNA, which can lead to mutations. This study found that model compounds such as N-nitrosobenzylurea were direct-acting mutagens in Salmonella typhimurium strains TA 98 and TA 1535, suggesting a similar mechanism might be applicable to this compound .
Genotoxicity
Genotoxic effects of nitrosamines are often assessed through various assays. In the case of this compound, metabolic activation is crucial for its mutagenic activity. For instance, certain nitrosamines require enzymatic conversion to generate reactive intermediates capable of interacting with cellular macromolecules like DNA . The presence of specific enzymes in the post-mitochondrial supernatant from rat liver enhances the mutagenic potential of these compounds .
Case Study: Carcinogenicity Assessment
A significant body of research has focused on the carcinogenic potential of nitrosamines. In one assessment, it was noted that various nitrosamines, including those structurally related to this compound, demonstrated varying degrees of carcinogenicity depending on their metabolic pathways and structural characteristics. For example, while some compounds showed positive results in genotoxic assays only with metabolic activation, others were mutagenic even in the absence of such activation .
Table 1: Summary of Biological Activity Data for Related Nitrosamines
Compound Name | Mutagenicity (Salmonella) | Metabolic Activation Required | Carcinogenic Potential |
---|---|---|---|
N-Nitrosomethylbenzylamine | Positive in TA 98 | Yes | Yes |
N-Nitrosobenzylurea | Positive in TA 98 | Yes | Yes |
N-Nitroso-alpha-acetoxybenzyl-amine | Positive in TA 98 | Yes | Yes |
This compound | TBD | TBD | TBD |
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
N,N-bis[(2,3,4,5,6-pentadeuteriophenyl)methyl]nitrous amide |
InChI |
InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
RZJLAUZAMYYGMS-LHNTUAQVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.